molecular formula C6H8IN3O2 B14923764 3-Iodo-4-nitro-1-propyl-1H-pyrazole

3-Iodo-4-nitro-1-propyl-1H-pyrazole

Cat. No.: B14923764
M. Wt: 281.05 g/mol
InChI Key: LUFACEBLPWCXLA-UHFFFAOYSA-N
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Description

3-Iodo-4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of an iodine atom at position 3, a nitro group at position 4, and a propyl group at position 1. The unique combination of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-nitro-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-propyl-3-iodo-4-nitro-1H-pyrazole can be synthesized by treating N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate. This reaction provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 3 can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group at position 4 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The propyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 3-substituted derivatives.

    Reduction: Formation of 4-amino-1-propyl-1H-pyrazole.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

3-Iodo-4-nitro-1-propyl-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

  • **Industry

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

3-iodo-4-nitro-1-propylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3

InChI Key

LUFACEBLPWCXLA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)I)[N+](=O)[O-]

Origin of Product

United States

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